2-(2-Methoxyethoxy)ethylguanidine
Description
2-(2-Methoxyethoxy)ethylguanidine is a guanidine derivative featuring a methoxyethoxyethyl side chain. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and materials science. The methoxyethoxyethyl group in this compound likely enhances solubility in polar solvents compared to simpler alkylguanidines.
Properties
Molecular Formula |
C6H15N3O2 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]guanidine |
InChI |
InChI=1S/C6H15N3O2/c1-10-4-5-11-3-2-9-6(7)8/h2-5H2,1H3,(H4,7,8,9) |
InChI Key |
VYBNFXQNGQBXNB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 2-(2-Methoxyethoxy)ethylguanidine and related guanidine derivatives:
Key Observations :
- Solubility : The methoxyethoxy group enhances hydrophilicity compared to xylyloxy (aromatic ether) or dimethoxyethyl groups, which may improve bioavailability in drug formulations .
- Biological Activity : Substituents critically influence toxicity. The xylyloxy derivative exhibits potent cytotoxicity, while HEG lacks corneodesmosome disruption, suggesting substituent-driven selectivity .
- Applications : Nitrophenyl derivatives are favored in materials science, whereas hydroxy/methoxyethoxy variants are explored in biological systems .
Pharmacological and Industrial Relevance
- Toxicity Profile : The xylyloxy derivative’s cytotoxicity (IC50 ~1 mM) contrasts with HEG’s benign interaction with skin proteins, underscoring the role of substituents in toxicity .
- Drug Delivery Potential: The methoxyethoxy group’s polyethylene glycol (PEG)-like structure suggests utility in prodrug formulations to enhance solubility and reduce immunogenicity .
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